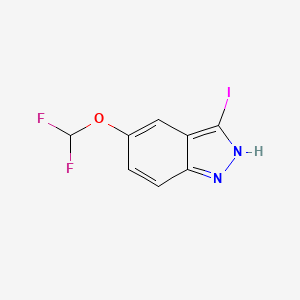

5-(difluoromethoxy)-3-iodo-1H-indazole

Description

5-(Difluoromethoxy)-3-iodo-1H-indazole is a halogenated indazole derivative featuring a difluoromethoxy (-OCHF₂) substituent at the 5-position and an iodine atom at the 3-position. Indazoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrazole ring, and substitutions at positions 3 and 5 often modulate electronic, steric, and pharmacological properties.

Properties

Molecular Formula |

C8H5F2IN2O |

|---|---|

Molecular Weight |

310.04 g/mol |

IUPAC Name |

5-(difluoromethoxy)-3-iodo-2H-indazole |

InChI |

InChI=1S/C8H5F2IN2O/c9-8(10)14-4-1-2-6-5(3-4)7(11)13-12-6/h1-3,8H,(H,12,13) |

InChI Key |

NVTBARTYWVVKEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1OC(F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

5-Fluoro-3-iodo-1H-indazole (CAS 858629-06-8)

- Structure : Fluorine replaces the difluoromethoxy group at position 3.

- Key Properties : Molecular weight = 262.02 g/mol (C₇H₄FIN₂).

- Comparison: The absence of the oxygen atom in the 5-substituent reduces steric bulk and alters electronic effects. Fluorine’s electronegativity increases the compound’s polarity compared to the difluoromethoxy analog.

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid (CAS 869782-94-5)

- Structure : Trifluoromethoxy (-OCF₃) at position 5 and a carboxylic acid (-COOH) at position 3.

- Key Properties : Molecular weight = 260.17 g/mol (C₉H₅F₃N₂O₃).

- Comparison : The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, which may influence reactivity in nucleophilic substitution or coupling reactions. The carboxylic acid group at position 3 enhances water solubility but reduces cellular uptake compared to the iodo substituent .

Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate (CAS 932041-12-8)

- Structure : Trifluoromethoxy at position 5 and a methyl ester (-COOCH₃) at position 3.

- Key Properties : Melting point = 181–182°C; molecular weight = 260.17 g/mol (C₁₀H₇F₃N₂O₃).

- Comparison : The ester group at position 3 is a prodrug strategy to improve bioavailability. The iodine atom in the target compound, however, provides a handle for radiolabeling (e.g., in positron emission tomography tracers) .

Substituent Variations at the 3-Position

5-(Difluoromethoxy)-1H-Indazole-3-Carboxylic Acid (CAS 858661-78-6)

- Structure : Carboxylic acid (-COOH) replaces iodine at position 3.

- Key Properties : Molecular weight = 246.15 g/mol (C₉H₆F₂N₂O₃).

- Comparison : The carboxylic acid group introduces hydrogen-bonding capacity, making this derivative more hydrophilic than the iodo analog. This substitution is common in kinase inhibitors, where solubility is critical .

5-Methoxy-1H-Indazole-3-Carboxylic Acid (CAS 90417-53-1)

- Structure : Methoxy (-OCH₃) at position 5 and carboxylic acid at position 3.

- Key Properties : Molecular weight = 206.18 g/mol (C₉H₈N₂O₃).

- Comparison : The methoxy group is less electronegative and metabolically less stable than difluoromethoxy. This compound’s lower molecular weight may improve diffusion rates in biological systems .

Core Heterocycle Modifications

5-(Difluoromethoxy)-2-[[(3,4-Dimethoxy-2-Pyridinyl)Methyl]Sulfinyl]-1H-Benzimidazole

- Structure : Benzimidazole core (vs. indazole) with a sulfinyl group.

- Key Properties : Molecular weight = 397.37 g/mol (C₁₆H₁₅F₂N₃O₄S).

- Comparison: The benzimidazole core is a proton pump inhibitor pharmacophore (e.g., pantoprazole).

Research Implications and Gaps

- Pharmacological Potential: Indazole derivatives with halogens (e.g., iodine) are understudied but promising for radiopharmaceuticals. The difluoromethoxy group’s metabolic stability warrants further ADME studies .

- Synthetic Challenges : Heavy halogens like iodine may complicate coupling reactions due to steric hindrance. Comparative studies with bromo or chloro analogs are needed .

- Biological Activity : While benzimidazoles dominate proton pump inhibitor research, indazoles with similar substituents (e.g., 5-(difluoromethoxy)) should be screened for kinase or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.